2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid

Description

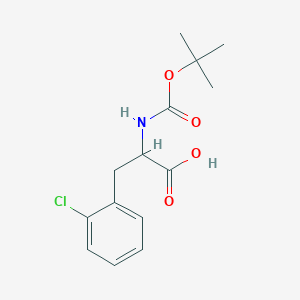

2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid is a synthetic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protective group on the amino moiety and a 2-chloro-phenyl substituent on the β-carbon of the propionic acid backbone. This compound is frequently utilized in peptide synthesis and medicinal chemistry due to the Boc group’s stability under acidic conditions and its role in preventing unwanted side reactions during coupling steps . Its structural features, including the electron-withdrawing chlorine atom on the phenyl ring, influence its physicochemical properties, such as solubility and reactivity, making it distinct from related analogs.

Properties

IUPAC Name |

3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Boc Protection: The amino group of 2-chloro-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Coupling Reactions: The protected amino acid can undergo coupling reactions with other amino acids or peptides using coupling agents like HATU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in solvents like DMF (Dimethylformamide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using flow microreactors, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for precise control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium-based oxidants.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or borane.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, often facilitated by strong nucleophiles and appropriate reaction conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, borane, and tetrahydrofuran (THF).

Substitution: Strong nucleophiles like sodium amide, and solvents like DMF or THF.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl compounds or amides.

Scientific Research Applications

2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid, often abbreviated as BOC-amino acid, is a compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, peptide synthesis, and as a building block in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the development of pharmaceutical compounds. Its structural characteristics enable it to mimic natural amino acids, making it useful in drug design.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. For example, studies have shown that modifications to the phenyl ring can enhance activity against specific cancer cell lines. A notable study published in the Journal of Medicinal Chemistry demonstrated that compounds derived from this structure showed promising results against breast cancer cells due to their ability to inhibit specific signaling pathways involved in tumor growth .

Peptide Synthesis

The BOC protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. The compound can be employed as a building block for synthesizing peptides that require selective deprotection.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| BOC | High | Acidic conditions | General peptide synthesis |

| Fmoc | Moderate | Basic conditions | Solid-phase peptide synthesis |

| Z | Low | Mild acidic conditions | Selective deprotection |

In solid-phase peptide synthesis (SPPS), the use of BOC-amino acids allows for efficient assembly of peptides with minimal side reactions. Research has shown that using BOC-protected amino acids can lead to higher yields and purities in synthesized peptides .

Organic Synthesis

In organic synthesis, this compound acts as a versatile intermediate for creating more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for synthetic chemists.

Case Study: Synthesis of Bioactive Compounds

A study highlighted the use of this compound in synthesizing bioactive compounds with anti-inflammatory properties. The research demonstrated how the compound could be modified to create analogs with enhanced efficacy and reduced toxicity .

Research on Enzyme Inhibition

Recent studies have investigated the role of this compound as a potential enzyme inhibitor. The structural similarity to natural substrates allows it to interact with enzymes involved in various metabolic pathways.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Compound Derivative | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Cyclooxygenase (COX) | BOC-amino acid derivative | Competitive | 15 |

| Lipoxygenase | Modified BOC compound | Non-competitive | 25 |

These findings indicate significant potential for developing new therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism by which 2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further modifications and functionalization.

Molecular Targets and Pathways:

Enzymes: The compound may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid and its analogs:

Structural and Functional Analysis

- Chlorinated Phenyl Analogs : The position of the chlorine atom (ortho vs. para) significantly impacts electronic distribution. The 2-chloro-phenyl group in the target compound induces steric hindrance and ortho effects, reducing rotational freedom compared to the 4-chloro-phenyl analog .

- Hydroxy vs. Chloro Substituents : The 3-hydroxy-phenyl derivative () exhibits higher polarity due to the hydroxyl group, enhancing aqueous solubility but reducing membrane permeability relative to the chloro-substituted compound.

- Heterocyclic Derivatives : The furan-2-yl analog () introduces aromaticity and metabolic resistance, while the nitro-pyridinyl variant () offers redox-active properties for targeted therapeutic applications.

Biological Activity

2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid (often abbreviated as Boc-DL-Phe(2-Cl)-OH) is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound serves as a significant building block in peptide synthesis and has implications in medicinal chemistry, particularly in the development of pharmaceuticals.

The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during synthesis. The presence of the 2-chloro substituent on the phenyl ring enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-chlorophenyl)propanoic acid |

| Molecular Formula | C14H18ClN2O4 |

| Molecular Weight | 302.75 g/mol |

| CAS Number | 51301-86-1 |

Synthesis

The synthesis of this compound typically involves the protection of the amino group followed by chlorination of the aromatic ring. The Boc group is introduced using standard amine protection methods, while chlorination can be achieved through electrophilic aromatic substitution.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis and disrupting mitotic processes. For instance, compounds related to Boc-DL-Phe(2-Cl)-OH have shown effectiveness against centrosome amplification in cancer cells, leading to multipolar spindle formation and cell death .

- Enzyme Inhibition : The compound may act as a precursor for synthesizing protease inhibitors, which are crucial in controlling various diseases, including cancers and viral infections. The structural modifications facilitated by the Boc group allow for selective targeting of specific enzymes .

- Peptide Synthesis : As a building block in peptide synthesis, it plays a role in developing bioactive peptides that can modulate physiological processes or serve as therapeutic agents .

The mechanism through which this compound exerts its biological effects is primarily through its incorporation into peptides that interact with biological targets such as enzymes and receptors. The Boc group protects the amino functionality during synthesis, allowing for controlled reactions that yield active compounds.

Case Studies

- Inhibition of HSET : A study demonstrated that related compounds could inhibit HSET (KIFC1), a protein involved in cancer cell division. Treatment with these inhibitors resulted in increased multipolarity in centrosome-amplified human cancer cell lines, suggesting potential therapeutic applications .

- Fluorescent Probes Development : Research has explored the design of fluorescent probes based on derivatives of this compound for imaging and tracking biological processes, enhancing our understanding of cellular mechanisms .

Q & A

Q. What are the established synthetic protocols for 2-Tert-butoxycarbonylamino-3-(2-chloro-phenyl)-propionic acid, and how can reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group. A typical protocol involves reacting the amino acid precursor with di-tert-butyl dicarbonate in chloroform at 0°C, followed by stirring at room temperature for 24 hours . Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) may reduce side reactions compared to chloroform .

- Catalyst use : Pyridine can enhance acylation efficiency by neutralizing HCl byproducts .

- Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS should track Boc-group incorporation to determine quenching timing .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC : Assess purity (>98% via UV detection at 210–254 nm) .

- Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]+ for C₁₄H₁₈ClNO₄ ≈ 300.1 m/z) .

- NMR spectroscopy : Identify tert-butyl protons (δ 1.4 ppm singlet) and chlorophenyl aromatic signals (δ 7.2–7.5 ppm multiplet) .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical assignments between X-ray crystallography and NMR-derived data?

- Methodological Answer : Contradictions may arise from dynamic effects in solution vs. solid-state structures. Resolve via:

- Variable-temperature NMR : Assess conformational mobility of the chlorophenyl group .

- Chiral derivatization : Use Mosher’s acid to establish absolute configuration .

- DFT calculations : Compare experimental X-ray data with optimized molecular geometries .

Q. What methodologies effectively minimize diketopiperazine formation during peptide coupling reactions involving this Boc-protected amino acid?

- Methodological Answer : To suppress cyclization:

- Low-concentration conditions : Use <0.1 M solutions in polar aprotic solvents (e.g., DMF) .

- Coupling reagents : HATU or HOBt/EDC mixtures accelerate amide bond formation .

- Temperature control : Maintain activation steps below -10°C to slow intramolecular cyclization .

Safety & Handling

Q. What precautions are essential when handling this compound given potential carcinogenic risks?

- Methodological Answer : Implement:

- Engineering controls : Fume hoods with ≥100 fpm face velocity .

- PPE : Nitrile gloves (ASTM D6978 standard) and chemically resistant lab coats .

- Decontamination : Immediate showering after skin contact (≥15 min water flush) .

- Air monitoring : Use NIOSH Method 1005 for airborne concentration analysis .

Data Interpretation & Optimization

Q. How should researchers investigate anomalous bioactivity results potentially caused by residual solvents?

- Methodological Answer : Systematically eliminate solvent interference:

- GC-MS headspace analysis : Quantify chloroform residues (limit: <500 ppm per ICH Q3C) .

- Trituration : Wash with hexane/ether to remove non-polar impurities .

- Control experiments : Compare bioactivity with intentionally spiked solvent samples .

Q. What formulation strategies improve aqueous solubility for in vitro assays given the compound’s log P ~1.8?

- Methodological Answer : Enhance solubility via:

- Co-solvent systems : 10% DMSO in PBS pH 7.4 .

- Cyclodextrin complexation : Use β-cyclodextrin at 1:2 molar ratio .

- Nanoemulsions : Prepare with Tween-80 (5% w/v) and sonicate (20 kHz, 5 min pulses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.